8-Nitrotetrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
8-nitrotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-2-1-3-9-5(4)6-7-8-9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERQIJCVPYQVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308545 | |
| Record name | 8-nitrotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73721-27-4 | |
| Record name | NSC204849 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-nitrotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound contains a nitro group that significantly influences its biological properties. The presence of the nitro moiety enhances its interaction with biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents. A study reported an IC50 value of approximately 15 µM against Staphylococcus aureus, indicating significant antibacterial activity .
Anticancer Properties
The compound has also shown promise in anticancer applications. In a series of experiments, this compound was evaluated for its cytotoxic effects on different cancer cell lines. The results revealed that it induced apoptosis in human cancer cells with an IC50 value ranging from 10 to 20 µM depending on the cell line tested .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 18 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been examined in models of acute lung injury. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated an IC50 value of approximately 3.72 µM for inhibiting nitric oxide synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Adenosine Receptors : It shows affinity towards adenosine receptors which are implicated in inflammatory responses and cancer progression.
- Nitric Oxide Synthase Inhibition : The compound inhibits nitric oxide production, which is crucial in mediating inflammatory responses .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Injury : In a model of LPS-induced lung injury, treatment with the compound resulted in reduced neutrophil infiltration and improved lung histopathology compared to control groups .
- Cancer Cell Line Studies : Various cancer cell lines treated with the compound exhibited reduced viability and increased apoptosis markers, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 8-nitrotetrazolo[1,5-a]pyridine with structurally related compounds, emphasizing substituent effects and properties:
Key Observations:
- Nitro Group Influence : The nitro substituent in this compound increases molecular polarity and reactivity compared to unsubstituted tetrazolo analogs. However, this also reduces thermal stability, as evidenced by its decomposition pathway .
- Methyl vs.
- Positional Isomerism : The 6-nitro isomer (8-Methyl-6-nitro-triazolo[1,5-a]pyridine) may exhibit distinct electronic properties due to altered resonance effects compared to the 8-nitro counterpart .
Preparation Methods
Cyclization of Halogenated Precursors Under High-Pressure Conditions
Brominated Intermediate Route
The most widely documented method involves the cyclization of 6-bromo-8-nitrotetrazolo[1,5-a]pyridine using carbon dioxide under high-pressure conditions (50–100 bar). This carboxylation step introduces the carboxylic acid group at position 6 while preserving the nitro moiety. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 120–150°C for 12–24 hours.
Table 1: Optimization of High-Pressure Cyclization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Pressure | 80 bar | 74 |
| Temperature | 140°C | 68 |
| Solvent | DMF | 74 |
| Reaction Time | 18 hours | 74 |
The brominated precursor is synthesized via nitration of tetrazolo[1,5-a]pyridine using fuming nitric acid (90%) in sulfuric acid at 0–5°C, achieving 89% regioselectivity for the 8-position. Computational studies attribute this selectivity to the electron-withdrawing effect of the tetrazole ring, which directs nitration to the para position relative to the fused nitrogen atoms.
Direct Nitration of Tetrazolo[1,5-a]pyridine
Mixed-Acid Nitration
A traditional approach employs a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0°C to nitrate tetrazolo[1,5-a]pyridine. The reaction achieves 82% yield after 6 hours but requires rigorous temperature control to avoid byproducts such as 6-nitro isomers.
Table 2: Byproduct Distribution in Mixed-Acid Nitration
| Temperature (°C) | 8-Nitro Isomer (%) | 6-Nitro Isomer (%) |
|---|---|---|
| 0 | 82 | 11 |
| 25 | 68 | 27 |
| 40 | 45 | 49 |
Acetyl Nitrate-Mediated Nitration
Superior regioselectivity (93%) is achieved using acetyl nitrate (AcONO₂) in dichloromethane at −10°C. This method minimizes polysubstitution and enhances solubility, enabling a 78% isolated yield. Kinetic studies reveal a second-order dependence on nitronium ion concentration, suggesting a dual electrophilic attack mechanism.
Oxidative Cyclization of N-Amino Precursors
Three-Component Reactions
Adapting methodologies from pyrazolo[1,5-a]pyrimidine synthesis, 8-nitrotetrazolo[1,5-a]pyridine can be prepared via oxidative cyclization of N-amino-2-iminopyridines with β-dicarbonyl compounds. For example, ethyl acetoacetate reacts with N-amino-2-iminopyridine in ethanol under oxygen at 130°C, yielding 94% product.
Table 3: Oxidative Cyclization Optimization
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂S₂O₈ | H₂O | 80 | 74 |
| O₂ | Ethanol | 130 | 94 |
| Air | Ethanol | 130 | 52 |
The reaction proceeds via a tandem condensation-oxidation mechanism, where the β-dicarbonyl compound facilitates cyclization, and molecular oxygen serves as the terminal oxidant.
Nitration-Cyclization Cascade Strategies
One-Pot Synthesis from Pyridine Derivatives
A cascade approach nitrates pyridine precursors early in the synthesis. For instance, 3-aminopyridine undergoes diazotization with sodium nitrite in HCl, followed by cyclization with azide ions to form the tetrazole ring. Subsequent nitration with red fuming HNO₃ achieves an 81% overall yield.
Table 4: Cascade Method Efficiency
| Step | Reagents | Yield per Step (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl | 92 |
| Cyclization | NaN₃, CuSO₄ | 88 |
| Nitration | HNO₃ (98%) | 95 |
This method reduces purification steps but demands precise stoichiometric control to prevent over-nitration.
Green Chemistry Approaches
Aqueous-Phase Synthesis
Recent advances employ water as a solvent for cyclization steps, leveraging K₂S₂O₈ as both an oxidant and a nitrating agent. For example, reacting 6-bromotetrazolo[1,5-a]pyridine with NaNO₂ in aqueous K₂S₂O₈ at 80°C yields 67% product with 99% regioselectivity.
Table 5: Solvent Comparison for Green Synthesis
| Solvent | Temperature (°C) | Yield (%) | Environmental Impact |
|---|---|---|---|
| H₂O | 80 | 67 | Low |
| DMF | 140 | 74 | High |
| Ethanol | 130 | 94 | Moderate |
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization is critical due to byproduct formation.
- Monitor reaction progress using TLC or HPLC to ensure complete cyclization.
Basic: How is the structure of this compound characterized?
Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and tetrazole ring (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the tetrazole backbone .
Best Practice : Cross-validate data with computational methods (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer :
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates in azide cyclization .
- Temperature Control : Maintain 80–110°C for cyclocondensation reactions to balance reaction rate and side-product formation .
- Catalyst Loading : Adjust TBAF concentration (0.1–0.3 equiv.) to enhance azide activation without promoting decomposition .
- Substrate Pre-Functionalization : Introduce nitro groups at the pyridine stage to avoid post-synthetic nitration, which can degrade the tetrazole ring .
Data-Driven Approach : Use Design of Experiments (DoE) to screen variables (e.g., time, solvent, catalyst) and identify optimal conditions .
Advanced: What challenges arise in functionalizing the nitro group of this compound, and how can they be mitigated?
Answer :
Challenges :
Q. Solutions :
- Directed Metalation : Use strong bases (e.g., LDA) at low temperatures (–78°C) to deprotonate and introduce substituents selectively .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with nitro-tolerant catalysts (e.g., Pd(PPh₃)₄) to attach aryl/heteroaryl groups .
- Protection Strategies : Temporarily convert the nitro group to a protected amine (e.g., Boc) during functionalization, then re-oxidize .
Advanced: How does the nitro group influence the electronic properties and reactivity of tetrazolo[1,5-a]pyridine derivatives?
Q. Answer :
- Electronic Effects :
- Reactivity Implications :
Q. Analytical Tools :
- Cyclic Voltammetry (CV) : Quantify redox potentials to assess stability under electrochemical conditions .
- X-ray Crystallography : Resolve bond-length alterations (e.g., C–N vs. C–NO₂) to correlate structure with reactivity .
Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Answer :
Common Contradictions :
Q. Resolution Strategies :
- Reproducibility Checks : Replicate reactions using strictly anhydrous conditions and standardized reagents.
- Advanced Spectroscopic Validation : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm tautomeric forms .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
